"synthesis and purification of Adenosine 5'-monophosphate disodium salt"
"synthesis and purification of Adenosine 5'-monophosphate disodium salt"
An In-depth Technical Guide on the Synthesis and Purification of Adenosine (B11128) 5'-monophosphate Disodium (B8443419) Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary methods for synthesizing and purifying Adenosine 5'-monophosphate (AMP) disodium salt, a crucial nucleotide in various biochemical processes and pharmaceutical applications.
Introduction to Adenosine 5'-monophosphate (AMP)
Adenosine 5'-monophosphate is a fundamental nucleotide composed of adenine, a ribose sugar, and a single phosphate (B84403) group.[1] It plays a vital role in cellular energy metabolism as a precursor to adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP). AMP also functions as a signaling molecule, most notably as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2] In the pharmaceutical and biotechnology sectors, AMP serves as an intermediate for the synthesis of various nucleotide-based drugs and is used in health supplements.[1]
Synthesis of Adenosine 5'-monophosphate
The industrial production of AMP can be achieved through three main routes: the degradation of RNA, biological fermentation, and chemical synthesis.[1] Chemical synthesis is often preferred for its control and scalability, despite potential challenges with harsh reaction conditions.[1] Enzymatic synthesis presents a milder alternative.
Chemical Synthesis Methods
Two prominent chemical synthesis methods for AMP starting from adenosine are detailed below.
This method offers high yields and purity with the advantage of being solvent-free, which reduces environmental impact and simplifies product work-up.[1]
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Experimental Protocol:
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Reaction Setup: Mix powdered adenosine and polyphosphoric acid in a mass ratio of 1:2-4 (a 1:3 ratio is preferred).[1]
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Reaction: Maintain the mixture at a controlled temperature of 30-35°C and react for 3-8 hours under solvent-free conditions.[1]
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Hydrolysis: After the reaction, add pure water (in a 1:3 mass ratio relative to the initial adenosine) and heat the mixture to 55-65°C for 1-3 hours to hydrolyze the polyphosphate esters.[1]
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Precipitation: Cool the solution to 0-5°C and adjust the pH to 2-3 with a suitable base. Stir the solution at this temperature for 2-4 hours to precipitate the crude AMP.[1]
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Isolation: Filter the suspension to collect the crude 5'-AMP.[1]
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Purification: Recrystallize the crude product to obtain pure 5'-AMP.[1] The disodium salt can be prepared by dissolving the purified AMP in water and adjusting the pH to approximately 7.5 with sodium hydroxide (B78521), followed by crystallization.
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Quantitative Data:
This method is a more traditional approach to the phosphorylation of nucleosides.
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Experimental Protocol:
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Reaction Setup: In a ceramic mortar, combine adenosine (1.0 eq) with phosphoryl trichloride (B1173362) (4.0 eq) and a small amount of water (2.0 eq).[3]
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Reaction: Grind the mixture manually with a ceramic pestle for 30 minutes at room temperature.[3]
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Work-up and Purification: The resulting mixture contains the product, unreacted adenosine, and byproducts. The desired product is isolated via chromatography.[3]
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Conversion to Disodium Salt: The purified AMP can be converted to its disodium salt by dissolving in water and neutralizing with two equivalents of sodium hydroxide before crystallization or lyophilization.
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Quantitative Data:
Enzymatic Synthesis
Enzymatic synthesis offers high specificity and mild reaction conditions, making it an attractive alternative to chemical methods. The primary enzyme for this conversion is adenosine kinase, which catalyzes the transfer of a phosphate group from a donor (like ATP) to adenosine.[4][5]
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General Experimental Protocol Outline:
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Reaction Mixture: Prepare a buffered aqueous solution containing adenosine, a phosphate donor (e.g., ATP), magnesium ions (as a cofactor for the kinase), and adenosine kinase.
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Reaction Conditions: Maintain the reaction at an optimal pH and temperature for the specific adenosine kinase being used (typically around pH 7.5 and 37°C).
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Monitoring: Monitor the progress of the reaction by techniques such as HPLC or TLC to determine the conversion of adenosine to AMP.
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Enzyme Removal: Once the reaction is complete, the enzyme can be removed by heat denaturation followed by centrifugation, or by ultrafiltration.
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Product Purification: The resulting solution containing AMP can then be purified using techniques like ion-exchange chromatography.
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Purification of Adenosine 5'-monophosphate Disodium Salt
Purification is a critical step to achieve the high purity required for pharmaceutical and research applications. The two primary methods are ion-exchange chromatography and crystallization.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge.[6] Since AMP is negatively charged at neutral pH due to its phosphate group, anion-exchange chromatography is the method of choice.
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Experimental Protocol:
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Resin Selection: Use a strong anion-exchange (SAX) resin, such as one functionalized with quaternary ammonium (B1175870) groups (Q-type).
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Column Equilibration: Equilibrate the chromatography column with a low ionic strength buffer at a pH where AMP is negatively charged and will bind to the resin (e.g., a Tris or phosphate buffer at pH 7.5-8.0).
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Sample Loading: Dissolve the crude AMP mixture in the equilibration buffer and load it onto the column.
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Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
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Elution: Elute the bound AMP using a salt gradient (e.g., 0-1 M NaCl or KCl). AMP will elute at a specific salt concentration, separating it from other charged impurities. Alternatively, a pH gradient can be used for elution.
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Fraction Collection and Analysis: Collect fractions and analyze them for the presence of AMP using UV-Vis spectroscopy (at 260 nm) or HPLC. Pool the pure fractions.
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Desalting and Conversion to Disodium Salt: Desalt the pooled fractions using dialysis, ultrafiltration, or a desalting column. The purified AMP can then be converted to the disodium salt by adjusting the pH and lyophilizing or crystallizing.
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Crystallization
Crystallization is an effective method for obtaining highly pure AMP disodium salt. The following protocol is adapted from a method for a similar nucleotide, 5'-guanosine monophosphate disodium salt.[7]
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Experimental Protocol:
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Solution Preparation: Prepare an aqueous solution of purified AMP with a concentration of 5-40% (w/v).
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pH Adjustment: Add a sodium hydroxide solution to adjust the pH of the AMP solution to between 7 and 11. This converts the AMP to its disodium salt form.
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Antisolvent Addition: Add absolute ethanol (B145695) (0.5 to 3 times the volume of the aqueous solution) to the solution. The ethanol acts as an antisolvent, reducing the solubility of the AMP disodium salt and inducing crystallization.
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Crystallization: Stir the mixture at a controlled temperature (e.g., 15-80°C) to allow for the formation of crystals. Seeding with a small amount of pre-existing AMP disodium salt crystals can facilitate crystallization.
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Isolation and Drying: Collect the crystals by centrifugation or filtration, wash them with a small amount of ethanol, and dry them under a vacuum.
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Data Summary
| Synthesis Method | Key Reagents | Reported Yield | Reported Purity | Reference |
| Chemical (Polyphosphoric Acid) | Adenosine, Polyphosphoric Acid | > 90% | > 99% (after recrystallization) | [1] |
| Chemical (Phosphoryl Trichloride) | Adenosine, Phosphoryl Trichloride | 27% (after chromatography) | Not specified, but chromatographically pure | [3] |
| Enzymatic | Adenosine, ATP, Adenosine Kinase | High (qualitative) | High (qualitative) | [4][5] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overall workflow for the synthesis and purification of AMP disodium salt.
Caption: Comparison of two chemical synthesis pathways for AMP.
Caption: Logical flow of the purification process for AMP disodium salt.
References
- 1. Page loading... [guidechem.com]
- 2. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 3. Adenosine 5'-monophosphate synthesis - chemicalbook [chemicalbook.com]
- 4. Phosphorylation of adenosine to AMP is catalysed by A Adenosine kinase B Deoxycytidine kinase C Adenylosuccinase D Adenylosuccinate synthetase [doubtnut.com]
- 5. ahajournals.org [ahajournals.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. CN101863943B - Crystallizing method of 5'-guanosine-monophosphate disodium salt - Google Patents [patents.google.com]
